3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 88808-36-0
VCID: VC15914265
InChI: InChI=1S/C16H20N2O2/c1-11-8-12(2)10-13(9-11)18-14(19)16(17-15(18)20)6-4-3-5-7-16/h8-10H,3-7H2,1-2H3,(H,17,20)
SMILES:
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione

CAS No.: 88808-36-0

Cat. No.: VC15914265

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione - 88808-36-0

Specification

CAS No. 88808-36-0
Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name 3-(3,5-dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C16H20N2O2/c1-11-8-12(2)10-13(9-11)18-14(19)16(17-15(18)20)6-4-3-5-7-16/h8-10H,3-7H2,1-2H3,(H,17,20)
Standard InChI Key BJVHAUIFJYTFOO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)N2C(=O)C3(CCCCC3)NC2=O)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s defining feature is its spirocyclic system, where two rings share a single atom—in this case, a nitrogen atom. The diazaspiro[4.5]decane framework consists of a six-membered cyclohexane ring fused to a five-membered diketone ring (hydantoin) . The 3,5-dimethylphenyl group is attached to the hydantoin nitrogen, introducing steric and electronic effects that influence reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC16H20N2O2\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight272.34 g/mol
CAS Number88808-36-0
IUPAC Name3-(3,5-dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione
XLogP33.013 (estimated)

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 3-(3,5-dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically follows a multi-step protocol:

  • Cyclocondensation: A cyclohexanone derivative reacts with urea or a substituted urea under acidic conditions to form the hydantoin ring .

  • Friedel-Crafts Alkylation: Introduction of the 3,5-dimethylphenyl group via electrophilic aromatic substitution, often using aluminum chloride as a catalyst.

  • Purification: Chromatographic techniques isolate the spirocyclic product from byproducts.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationUrea, HCl, reflux, 12 h65–70
AlkylationAlCl3_3, DCM, 0°C to RT50–55

Functional Group Reactivity

The diketone moiety in the hydantoin ring enables nucleophilic attacks at the carbonyl carbons, facilitating reactions such as:

  • Hydrolysis: Conversion to carboxylic acids under basic conditions .

  • Reductive Amination: Formation of secondary amines using sodium cyanoborohydride.

  • Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids to modify the aromatic substituent.

CompoundIC50_{50} (μM)Target
3-(2-Thiazolyl)-spirohydantoin 0.45HIV-1 protease
3-Allyl-spirohydantoin 12.3MMP-9
3-(3,5-Dimethylphenyl)-spirohydantoinNot reportedHypothetical kinase

Applications in Drug Discovery

Lead Optimization

The spirocyclic scaffold’s rigidity and three-dimensionality make it a valuable template for designing kinase inhibitors. For example, replacing the 3,5-dimethylphenyl group with a trifluoromethyl group (as in CAS 88808-39-3 ) enhances metabolic stability and binding affinity .

Material Science Applications

Spirohydantoins have been explored as:

  • Ligands in Catalysis: Coordination with transition metals for asymmetric synthesis .

  • Polymer Additives: Improving thermal stability of polyamides.

Comparative Analysis with Related Compounds

Structural Analogues

  • 3-(2-Thiazolyl)-spirohydantoin : The thiazole ring enhances hydrogen-bonding capacity, improving solubility.

  • 3-Allyl-spirohydantoin : The allyl group enables further functionalization via thiol-ene click chemistry.

Property Modulation

Introducing electron-withdrawing groups (e.g., trifluoromethyl ) increases electrophilicity, while bulky substituents (e.g., 3,5-dimethylphenyl) enhance steric shielding of the hydantoin ring.

Future Research Directions

  • Target Identification: High-throughput screening to elucidate biological targets.

  • Prodrug Development: Esterification of the diketone to improve bioavailability .

  • Computational Modeling: DFT studies to predict reactivity and binding modes.

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